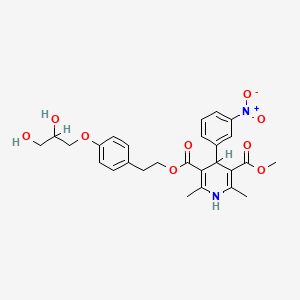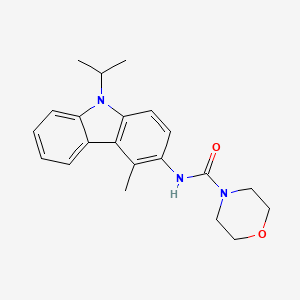
2-(4-(2,3-Dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid
概要
説明
RS-93522は、ジヒドロピリジン型カルシウムチャネルブロッカーです。分子式C27H30N2O9の低分子薬です。 この化合物は、高血圧などの心臓血管疾患の治療における潜在的な治療用途について研究されてきました .
準備方法
合成経路と反応条件
RS-93522の合成には、ジヒドロピリジンコア構造の調製が含まれます。反応は通常、アルデヒド、β-ケトエステル、アンモニアまたはアンモニウム塩の縮合から始まります。反応条件には、多くの場合、エタノールなどの溶媒と酢酸などの触媒の使用が含まれます。 混合物は還流下に加熱してジヒドロピリジン環の形成を促進します .
工業生産方法
工業的な環境では、RS-93522の生産は同様の合成経路を含む場合がありますが、より大規模になります。 プロセスは、より高い収率と純度のために最適化されており、多くの場合、最終生成物が医薬品規格を満たすようにするために再結晶またはクロマトグラフィーなどの追加の精製工程が含まれます .
化学反応の分析
反応の種類
RS-93522は、以下を含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、ピリジン誘導体を形成するために酸化することができます。
還元: 還元反応は、ジヒドロピリジン環をテトラヒドロピリジン環または完全に飽和したピペリジン環に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、ピリジン誘導体、テトラヒドロピリジン化合物、およびさまざまな置換ジヒドロピリジン誘導体が含まれます .
科学研究の用途
RS-93522は、さまざまな分野における用途について広く研究されてきました。
化学: カルシウムチャネルブロッカーとその他の分子との相互作用を研究するためのモデル化合物として使用されています。
生物学: 細胞カルシウムチャネルへの影響とその細胞機能を調節する可能性について調査されています。
医学: 心臓血管疾患、特に高血圧の治療のための治療薬として探索されています。
業界: 脂溶性薬の溶解度とバイオアベイラビリティを向上させるために、特にリポソーム製剤において、薬物送達システムの開発に使用されています.
科学的研究の応用
RS-93522 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium channels and its potential to modulate cellular functions.
Medicine: Explored as a therapeutic agent for treating cardiovascular diseases, particularly hypertension.
作用機序
RS-93522は、電位依存性カルシウムチャネルを遮断することでその効果を発揮します。この阻害は、特に血管平滑筋細胞と心筋細胞における細胞へのカルシウムイオンの流入を防ぎます。細胞内カルシウム濃度を低下させることにより、RS-93522は血管平滑筋の弛緩を引き起こし、血管拡張とそれに続く血圧の低下につながります。 さらに、ホスホジエステラーゼ活性を阻害することが判明しており、これが心臓血管効果に寄与する可能性があります .
類似の化合物との比較
RS-93522は、ニフェジピンやアムロジピンなどの他のジヒドロピリジンカルシウムチャネルブロッカーに似ています。 しかし、これらの化合物とは異なる独自の特性を持っています。
ニフェジピン: RS-93522とニフェジピンはどちらもカルシウムチャネルを阻害しますが、RS-93522はニフェジピンにはないホスホジエステラーゼ阻害活性も持ちます.
アムロジピン: 両方の化合物が高血圧の治療に使用されていますが、RS-93522は異なる薬物動態プロファイルを示しており、代替的な治療上の利点を提供する可能性があります.
類似の化合物のリスト
- ニフェジピン
- アムロジピン
- フェロジピン
- イスラジピン
これらの化合物は、同様のジヒドロピリジンコア構造を共有しており、心臓血管疾患の治療におけるカルシウムチャネルブロッカーとして使用されています .
類似化合物との比較
RS-93522 is similar to other dihydropyridine calcium channel blockers such as nifedipine and amlodipine. it has unique properties that distinguish it from these compounds:
Nifedipine: Both RS-93522 and nifedipine inhibit calcium channels, but RS-93522 also has phosphodiesterase inhibitory activity, which nifedipine lacks.
Amlodipine: While both compounds are used to treat hypertension, RS-93522 has shown different pharmacokinetic profiles and may offer alternative therapeutic benefits.
List of Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
These compounds share a similar dihydropyridine core structure and are used as calcium channel blockers in the treatment of cardiovascular diseases .
特性
CAS番号 |
104060-12-0 |
|---|---|
分子式 |
C27H30N2O9 |
分子量 |
526.5 g/mol |
IUPAC名 |
5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30N2O9/c1-16-23(26(32)36-3)25(19-5-4-6-20(13-19)29(34)35)24(17(2)28-16)27(33)37-12-11-18-7-9-22(10-8-18)38-15-21(31)14-30/h4-10,13,21,25,28,30-31H,11-12,14-15H2,1-3H3 |
InChIキー |
QLNAYPDWIWUVHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid RS 93522 RS 93522-004 RS-93522 RS-93522-004 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[4-[[(2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]carbamate](/img/structure/B1680064.png)
![methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate](/img/structure/B1680066.png)



![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B1680073.png)





